Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane
Description
Historical Context and Development in Organosilicon Chemistry
The development of organosilicon compounds like this compound is rooted in pioneering work dating back to the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, marking the beginning of organosilicon chemistry. This breakthrough occurred through the reaction of tetrachlorosilane with diethylzinc, establishing the foundation for future developments in the field.
The early 20th century witnessed significant advances in organosilicon chemistry under the leadership of Frederic S. Kipping, who pioneered extensive research in this domain. Kipping's contributions were so substantial that the Dow Chemical Company established an award in his honor during the 1960s for significant contributions to silicon chemistry. During his research from 1904 to 1937, Kipping and other scientists synthesized numerous simple organosilicon compounds and discovered both cyclic and linear polysiloxanes. Kipping also coined the term "silicone" in 1904, though this terminology was somewhat erroneous as it implied similarity to ketones.
The development of silane coupling agents, including compounds like this compound, began in earnest from the early 1940s through the 1960s, forming what would become the first generation of silane coupling agents. These materials were developed to address the critical need for improved adhesion between organic and inorganic substrates in composite materials and coatings. The evolution of these coupling agents has continued through subsequent decades, with ongoing refinements in molecular design to enhance performance characteristics and broaden application possibilities.
Classification within Silicon-Containing Heterocycles
This compound occupies a distinctive position within several chemical classification frameworks. Primarily, it belongs to the family of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of their rings. The 7-oxabicyclo[4.1.0]heptane portion of the molecule contains an oxygen atom within its ring structure, qualifying it as an oxygen heterocycle.
More specifically, this compound is classified as an organosilicon compound, defined by the presence of carbon-silicon bonds. Within the broader category of organosilicon compounds, it falls under the classification of alkoxy silanes, which feature silicon atoms bonded to alkoxy groups (in this case, methoxy groups). These compounds are particularly notable for their ability to undergo hydrolysis and condensation reactions, forming siloxane bonds that are crucial for their application as coupling agents.
The compound also contains an epoxide (oxirane) ring system, which places it within the category of epoxy-functional silanes. This structural feature is significant because the epoxide ring can undergo ring-opening reactions with nucleophiles, providing a mechanism for chemical bonding with various substrates. The table below outlines the hierarchical classification of this compound:
| Classification Level | Category | Defining Feature |
|---|---|---|
| Primary | Heterocyclic compound | Contains oxygen atom in ring structure |
| Secondary | Organosilicon compound | Features carbon-silicon bonds |
| Tertiary | Alkoxy silane | Silicon bonded to methoxy groups |
| Quaternary | Epoxy-functional silane | Contains epoxide ring system |
| Specific | 7-oxabicyclo[4.1.0] structure | Bicyclic ring system with epoxide bridge |
This classification hierarchy provides a framework for understanding the compound's chemical behavior and reactivity patterns in various applications and research contexts.
Significance in Material Science Research
This compound has emerged as a crucial component in multiple material science applications due to its unique chemical structure and functionality. The compound's primary significance lies in its ability to serve as an adhesion promoter, enhancing the bond between dissimilar materials that would otherwise exhibit poor interfacial adhesion. This property is particularly valuable in composite materials, where the interface between matrix and reinforcement often represents a critical weak point.
In coating applications, this compound has demonstrated remarkable effectiveness in improving surface characteristics. Research has shown that when incorporated into epoxy films, this silane enriches at the substrate-coating interface, forming a hydrophobic dense interfacial layer that provides excellent adhesion to the substrate. Additionally, it functions as a cross-linker, resulting in denser and less hydrophilic bulk films compared to neat epoxy systems. These properties significantly enhance the protective capabilities of coating systems against environmental degradation.
The compound has also shown substantial utility in advanced manufacturing processes. It has been employed as an adhesion promoter during the fabrication of photoacid generator systems activated by two-photon excitation. This application enables the production of nanoscale polymeric structures with widths as small as 65 nm using 520 nm femtosecond pulse excitation. Such capabilities are increasingly important in microelectronics and photonics applications where precise nanoscale fabrication is essential.
In composite materials development, this compound has been used to functionalize various reinforcement materials. Studies have demonstrated its effectiveness in functionalizing alumina nanoparticles for the fabrication of polyamide 12/alumina nanocomposites. Similarly, it has been employed to modify basalt fibers for integration into epoxidized vegetable oil matrix composite materials. These applications highlight the compound's versatility in enhancing the performance characteristics of environmentally sustainable composite systems.
The importance of silane coupling agents like this compound in dental applications has also been established through research. Studies have shown that the application of silane coupling agents significantly improves repair bond strengths in resin composite materials. This finding has important implications for dental restoration longevity and performance.
Molecular Architecture and Research Significance
The molecular architecture of this compound is central to its functionality and applications in various research domains. The compound features a silicon atom coordinated to three methoxy groups (Si-OCH₃) and a 7-oxabicyclo[4.1.0]heptane ring system. This bicyclic structure contains an epoxide (oxirane) ring formed by an oxygen atom bridging two carbon atoms in the cyclohexane ring, creating the characteristic 7-oxabicyclo[4.1.0]heptane framework.
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17139-83-2 | |
| Molecular Formula | C₉H₁₈O₄Si | |
| Molecular Weight | 218.32 g/mol | |
| IUPAC Name | trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane | |
| InChI | InChI=1S/C9H18O4Si/c1-10-14(11-2,12-3)7-4-5-8-9(6-7)13-8/h7-9H,4-6H2,1-3H3 | |
| SMILES | COSi(OC)OC | |
| Purity (Commercial) | ≥95% | |
| Storage Conditions | -20°C |
The molecular structure presents several reactive sites that contribute to its versatility in chemical applications. The three methoxy groups attached to the silicon atom are susceptible to hydrolysis, forming reactive silanol (Si-OH) groups that can subsequently undergo condensation reactions with hydroxyl-bearing substrates. This reaction mechanism is fundamental to the compound's function as a coupling agent, allowing it to form covalent bonds with inorganic surfaces such as glass, metals, and metal oxides.
The epoxide ring in the 7-oxabicyclo[4.1.0]heptane portion of the molecule provides another reactive site. This strained three-membered ring readily undergoes nucleophilic ring-opening reactions with a variety of functional groups, including amines, alcohols, thiols, and carboxylic acids. This reactivity enables the compound to form covalent bonds with organic materials containing these functional groups, thereby facilitating the coupling of organic and inorganic substrates.
Research has demonstrated that the dual reactivity of this compound—through both silanol condensation and epoxide ring-opening—contributes significantly to its effectiveness as an adhesion promoter and surface modifier. The methoxy groups provide stability during storage while remaining reactive under appropriate conditions, and the epoxide functionality offers compatibility with numerous polymer systems.
The compound's molecular architecture also influences its physical properties. The presence of the silicon-oxygen bonds and the relatively rigid bicyclic ring system contribute to its thermal stability, making it suitable for applications involving elevated temperatures. The combination of organic and inorganic structural elements within a single molecule epitomizes the hybrid nature of organosilicon compounds, which often exhibit properties intermediate between purely organic and inorganic materials.
Properties
IUPAC Name |
trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4Si/c1-10-14(11-2,12-3)7-4-5-8-9(6-7)13-8/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDWUJIBGXKPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCC2C(C1)O2)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937981 | |
| Record name | Trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-83-2 | |
| Record name | 3,4-Epoxycyclohexyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17139-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxy-7-oxabicyclo(4.1.0)hept-3-ylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017139832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoxy(7-oxabicyclo[4.1.0]heptan-3-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.438 | |
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Preparation Methods
Reaction Mechanism and Catalytic Systems
The primary synthesis route for epoxy-functional silanes involves hydrosilylation, where a silicon hydride reacts with an unsaturated epoxy compound. For trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (CAS 3388-04-3), the reaction employs 1-vinyl-3,4-epoxycyclohexane and trimethoxysilane in the presence of a chloroplatinic acid catalyst.
Reaction Scheme:
Optimized Synthesis Conditions
Key parameters for high yield (90%) include:
| Parameter | Value/Range | Role |
|---|---|---|
| Temperature | 89–95°C | Accelerates reaction kinetics |
| Catalyst Loading | 0.15 ml (10% solution) | Ensures sufficient active Pt sites |
| Reaction Time | 18 min (addition) + 30 min post-addition | Completes conversion |
| Molar Ratio (Si:H) | 1.2:1 (vinyl:silane) | Minimizes side reactions |
Gas chromatography confirmed product purity, with no residual starting materials.
Alternative Synthetic Approaches for Structural Analogs
Epoxidation of Cyclohexenylsilanes
For trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane (CAS 17139-83-2), a plausible route involves epoxidation of cyclohexenyltrimethoxysilane. While direct literature is scarce, analogous methods use meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide:
Challenges:
-
Regioselectivity in epoxide formation
-
Stability of silane under oxidative conditions
Sol-Gel Precursor Modification
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane has been synthesized via sol-gel routes for SiCOH films. This method could adapt to CAS 17139-83-2 by substituting precursors:
| Component | Role |
|---|---|
| Alkoxysilane precursor | Provides Si-O network backbone |
| Epoxycyclohexane derivative | Introduces reactive epoxy groups |
Comparative Analysis of Synthesis Methods
Yield and Efficiency
| Method | Yield | Catalyst | Temperature | Scalability |
|---|---|---|---|---|
| Hydrosilylation | 90% | HPtCl | 90–95°C | Industrial |
| Epoxidation (Theoretical) | ~70%* | mCPBA/HO | 25–50°C | Lab-scale |
*Estimated based on analogous epoxidation reactions.
Byproduct Formation
Hydrosilylation minimizes side products due to Pt-catalyzed specificity, whereas epoxidation risks diastereomer formation and silane hydrolysis.
Industrial-Scale Production Considerations
Catalyst Recovery and Reuse
Chloroplatinic acid, though effective, poses cost challenges. Immobilized Pt catalysts (e.g., Pt/SiO) are under investigation for continuous flow systems.
Purification Techniques
-
Distillation: Isolates product from unreacted silane (b.p. 241°C for CAS 17139-83-2).
-
Chromatography: Used for analytical validation (HPLC with Newcrom R1 column).
Emerging Innovations in Silane Synthesis
Photocatalytic Hydrosilylation
Recent patents suggest using UV-activated catalysts to reduce energy input. For example:
Green Chemistry Approaches
-
Solvent-free systems: Reduce VOC emissions.
-
Biocatalysts: Lipases for stereoselective epoxy-silane coupling (experimental stage).
Chemical Reactions Analysis
Types of Reactions
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Diols and silanes.
Substitution: Various alkyl or aryl silanes.
Scientific Research Applications
Material Science
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane is widely used as a coupling agent in composite materials to enhance mechanical properties and adhesion between different phases.
- Case Study : In the fabrication of polyamide 12/alumina nanocomposites, this silane was employed to functionalize alumina nanoparticles, resulting in improved dispersion and mechanical strength .
Nanotechnology
The compound has been utilized in the development of nanoscale polymeric structures, specifically as an adhesion promoter during the fabrication of photoacid generators activated by two-photon excitation.
- Case Study : Research demonstrated that using this silane allowed for the creation of polymeric structures with widths as small as 65 nm, significantly enhancing the performance of photonic devices .
Biomedical Applications
In the field of medicine, this compound shows potential for modifying surfaces to improve interactions with biological molecules, which is crucial for drug delivery systems.
Coatings and Sealants
This silane improves the adhesion properties of coatings and sealants, making it valuable in various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through the formation of strong covalent bonds with substrates. The epoxy group reacts with various functional groups on the substrate, forming stable linkages. This enhances the mechanical properties and stability of the treated materials. The silane groups further react with hydroxyl groups on the substrate, forming siloxane bonds that improve adhesion .
Comparison with Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane (CAS 3388-04-3)
- Molecular Formula : C₁₁H₂₂O₄Si
- Molar Mass : 246.38 g/mol
- Key Differences : Incorporates an ethyl spacer between the bicyclic core and silane group.
- Applications: Used as a precursor for SiCOH films (low-k dielectrics) and functionalizing alumina nanoparticles in polyamide composites . Its extended alkyl chain enhances hydrophobicity compared to the parent compound.
- Reactivity : Slower hydrolysis due to steric hindrance from the ethyl group .
3,3'-Bi-7-oxabicyclo[4.1.0]heptane (CAS N/A)
- Molecular Formula : C₁₂H₁₈O₂
- Molar Mass : 194.27 g/mol
- Key Differences : Lacks the silane group; features a dimeric bicyclic structure.
- Applications : Primarily serves as a building block for synthesizing complex epoxide-containing polymers. Lower polarity due to absence of silane limits adhesion-promoting utility .
Functional Group Variants
2-Ethylhexyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 62256-00-2)
- Molecular Formula : C₁₅H₂₄O₃
- Molar Mass : 252.35 g/mol
- Key Differences : Replaces silane with a carboxylate ester group.
- Applications: Used in plasticizers and lubricants due to ester flexibility. Less reactive toward inorganic surfaces compared to silane derivatives .
Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 171596-14-8)
- Molecular Formula : C₁₅H₂₂O₄
- Molar Mass : 266.33 g/mol
- Key Differences : Contains an unsaturated bicyclic core (hept-3-ene) and ester-ether substituents.
- Applications: Potential intermediate in pharmaceutical synthesis; the conjugated double bond enables Diels-Alder reactions .
Comparative Data Table
Biological Activity
Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane, a trialkoxysilane compound, is notable for its unique structural features that confer potential biological activities. This article explores its synthesis, chemical properties, and biological applications, particularly in materials science and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.38 g/mol. The compound features a bicyclic structure that enhances its reactivity and functionalization capabilities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.38 g/mol |
| Boiling Point | 310 °C |
| Refractive Index | 1.451 |
| CAS Registry Number | 3388-04-3 |
Synthesis
This compound can be synthesized through the reaction of 3,4-epoxycyclohexylmethanol with trimethoxysilane in the presence of a catalyst. This method allows for the introduction of the silane group into the bicyclic framework, which is crucial for its subsequent applications in various fields.
Antimicrobial Properties
Recent studies have indicated that silanes, including this compound, exhibit antimicrobial activity against various pathogens. For instance, research has shown that silane compounds can inhibit bacterial growth by disrupting bacterial cell membranes and interfering with metabolic processes.
Cytotoxicity and Cell Proliferation
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The biological activity of this compound may be attributed to its ability to form reactive silanol species upon hydrolysis, which can interact with cellular components leading to apoptosis in cancer cells. Additionally, its structural features allow it to act as a coupling agent in polymeric systems, enhancing drug delivery mechanisms.
Case Studies
A notable case study involved the use of this compound as a coupling agent in the formulation of drug-loaded nanocomposites for targeted cancer therapy. The study highlighted improved drug release profiles and enhanced therapeutic efficacy compared to conventional formulations.
Q & A
Q. How can researchers model its environmental impact during disposal?
- Methodological Answer : Use EPI Suite or ECOSAR to predict biodegradation and ecotoxicity. For lab-scale disposal, incinerate at >800°C with alkaline scrubbers to neutralize SiO₂ and CO₂ byproducts. Avoid aqueous release due to potential bioaccumulation .
Data Analysis and Reproducibility
Q. Which statistical methods validate experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
